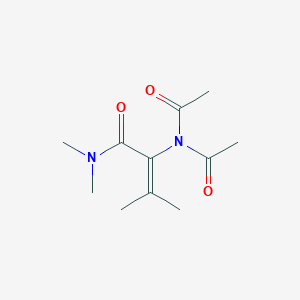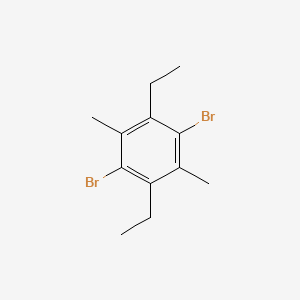
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two bromine atoms, two ethyl groups, and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene typically involves the bromination of 2,5-diethyl-3,6-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove any impurities.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethyl and methyl groups.
Reduction: Formation of 2,5-diethyl-3,6-dimethylbenzene from the reduction of bromine atoms.
科学的研究の応用
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene involves its interaction with molecular targets through its bromine atoms and alkyl groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl groups can undergo oxidation or reduction. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the ethyl groups.
2,5-Dibromo-1,4-dimethylbenzene: Similar structure with different positioning of bromine atoms.
2,5-Dibromo-p-xylene: Similar structure but lacks the ethyl groups.
Uniqueness
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is unique due to the presence of both ethyl and methyl groups along with bromine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
91307-91-4 |
|---|---|
分子式 |
C12H16Br2 |
分子量 |
320.06 g/mol |
IUPAC名 |
1,4-dibromo-2,5-diethyl-3,6-dimethylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-5-9-7(3)12(14)10(6-2)8(4)11(9)13/h5-6H2,1-4H3 |
InChIキー |
XVPDNCOAFNQSEU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1Br)C)CC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


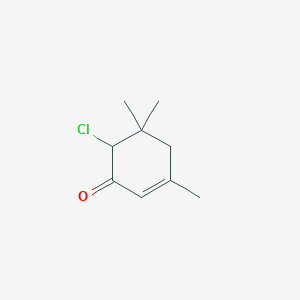
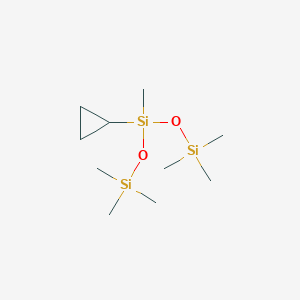
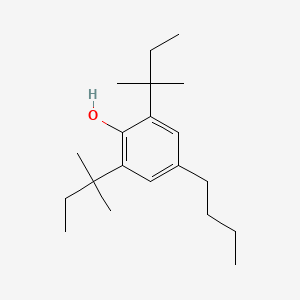

methanone](/img/structure/B14356559.png)
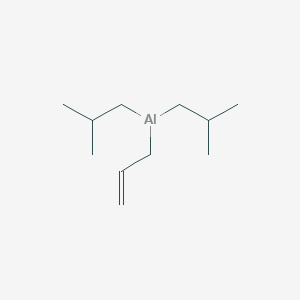
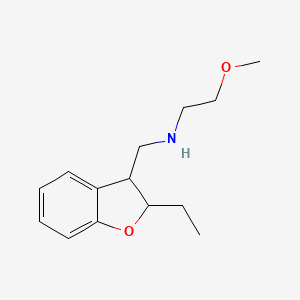
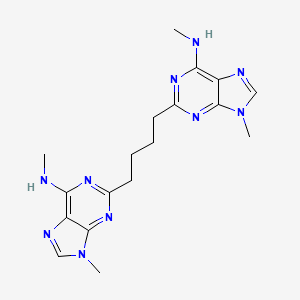
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)

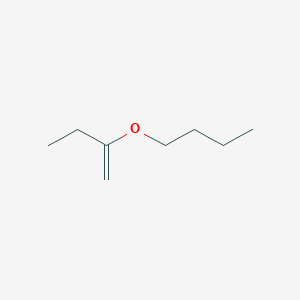
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

